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Assay Parameter Target: PCAF (KAT2B) Target: GCN5 (KAT2A)

Binding Affinity (Kd) - ITC 126 nM [1] [2] 600 nM [2]

Binding Affinity (Kd) - BROMOscan 48 nM [2] 220 nM [2]

Binding Affinity (Ki) - HTRF 47 nM [2] -

| Cellular Potency (IC50) - NanoBRET | 220 nM (truncated protein) 1.2 µM (full-length protein) [2] | - | |

Cellular Pull-down (IC50) | 660 nM [2] | 220 nM [2] |

Mechanism of Action & Selectivity

L-Moses functions as a competitive antagonist by binding to the acetylated lysine (KAc) recognition pocket

of the PCAF and GCN5 bromodomains, thereby disrupting their interaction with acetylated histones like

H3.3 [1] [3]. Its high selectivity arises from its unique binding mode, which is stabilized by specific

hydrogen bonds to the protein backbone and key water molecules [1].

The following diagram illustrates the mechanism of bromodomain inhibition by L-Moses.

Bromodomain Inhibition Mechanism: L-Moses competes with acetylated histones for the binding pocket on

PCAF/GCN5 bromodomains, disrupting downstream transcription.
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Key Experimental Protocols

To effectively utilize L-Moses in a research setting, the following key experimental methodologies from its

characterization can serve as a guide.

Cellular Target Engagement (NanoBRET Assay)

This protocol measures the displacement of PCAF from histones in live cells [2].

Cell Line: HEK293 cells.
Transfection: Co-transfect with plasmids encoding:

A NanoLuc-tagged truncated or full-length PCAF bromodomain.
A HaloTag-labeled histone H3.3 protein.

Treatment: Add the L-Moses probe in a concentration gradient.
Detection: Measure the BRET (Bioluminescence Resonance Energy Transfer) signal after adding the

NanoLuc substrate and HaloTag dye. A decrease in the BRET signal indicates successful
displacement of the PCAF bromodomain from the histone.

Data Analysis: Calculate the IC50 value from the concentration-response curve.

Biophysical Binding (Isothermal Titration Calorimetry - ITC)

ITC is used to determine the binding affinity (Kd) and thermodynamics of the interaction in a label-free

manner [1] [2].

Sample Preparation: The PCAF or GCN5 bromodomain protein is in the sample cell. L-Moses is
loaded into the injection syringe.

Titration: Perform a series of injections of L-Moses into the protein solution.
Measurement: The instrument measures the heat released or absorbed with each injection.

Data Fitting: The resulting isotherm is fitted to a binding model to calculate the Kd, stoichiometry (N),
enthalpy (ΔH), and entropy (ΔS).

In Vitro Selectivity Profiling (BROMOscan Assay)

This high-throughput method assesses the selectivity of L-Moses across a wide panel of bromodomains [4]

[2].
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Principle: Bromodomains are immobilized on tags. A tracer ligand competes with L-Moses for

binding.
Procedure: Incubate L-Moses with the array of bromodomains.

Detection: The amount of bound tracer ligand is measured. A significant reduction in signal indicates
binding of L-Moses to that specific bromodomain.

Output: Generates a comprehensive selectivity profile, confirming high specificity for PCAF/GCN5
over other bromodomains.

Research Applications & Biological Context

L-Moses is a critical tool for probing the biology of the PCAF and GCN5 bromodomains, which are part of

large transcriptional coactivator complexes like SAGA and ATAC [5]. These complexes are involved in:

Regulating Transcription: They are recruited by transcription factors like MYC to activate genes

crucial for cell cycle progression and self-renewal [5].
Cancer Relevance: GCN5 is overexpressed in several cancers (e.g., lung cancer, glioma, AML), and

its inhibition can reduce cancer cell viability and disrupt MYC-driven oncogenic programs [5].
Metabolic Vulnerability: A chemical probe set including L-Moses helped identify a crosstalk

between bromodomain function and metabolic pathways in triple-negative breast cancer (TNBC) [4].

Critical Considerations for Use

Negative Control: Always use the inactive enantiomer, D-Moses, as a negative control to confirm
that observed phenotypic effects are due to specific target engagement [2] [6].

Off-Target Activity: While highly selective for bromodomains, L-Moses shows affinity for certain non-
epigenetic targets, including the mu opioid receptor (OPRM1, Ki = 100 nM) and the 5-HT
transporter (SERT, Ki = 220 nM) [2]. This must be accounted for in complex phenotypic assays.
Cellular Potency: Be aware that potency can vary significantly between assays using truncated

bromodomains versus full-length proteins [2] [6]. Dose-response validation in your specific cellular
model is essential.

Comparison with Alternative Probes

While L-Moses was the first high-quality probe for PCAF/GCN5, another potent inhibitor, GSK4027, has

been developed [4]. Some researchers note that GSK4027 has superior cellular potency, which may make it
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preferable for certain applications [6]. The choice of probe should be guided by the specific requirements of

the experimental system.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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